molecular formula C17H17N3O2S B11362508 5-(3,4-dimethylphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362508
M. Wt: 327.4 g/mol
InChI Key: DQSVZAAITNPSBR-UHFFFAOYSA-N
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Description

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole and oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: Starting from a suitable precursor, such as a substituted thiourea, the thiazole ring can be formed through cyclization reactions.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized from a precursor like a substituted amino alcohol, followed by cyclization.

    Coupling Reactions: The thiazole and oxazole rings are then coupled together using appropriate reagents and conditions, such as coupling agents like EDCI or DCC in the presence of a base.

    Final Functionalization: The carboxamide group is introduced in the final step, often through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications, such as antimicrobial, anticancer, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole.

    Oxazole Derivatives: Compounds like 2-aminooxazole and 2-mercaptooxazole.

Uniqueness

N-(4,5-DIMETHYL-1,3-THIAZOL-2-YL)-5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to the specific substitution pattern on the thiazole and oxazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H17N3O2S/c1-9-5-6-13(7-10(9)2)15-8-14(20-22-15)16(21)19-17-18-11(3)12(4)23-17/h5-8H,1-4H3,(H,18,19,21)

InChI Key

DQSVZAAITNPSBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C)C)C

Origin of Product

United States

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